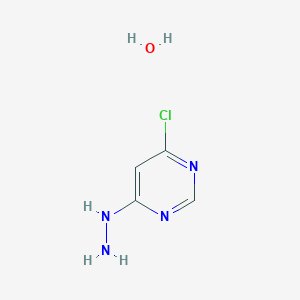

4-Chloro-6-hydrazinylpyrimidine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-chloropyrimidin-4-yl)hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHHZGURMYRHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-hydrazinylpyrimidine Hydrate: A Key Intermediate in Modern Drug Discovery

This technical guide provides an in-depth overview of 4-Chloro-6-hydrazinylpyrimidine hydrate, a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and critical applications, with a focus on the practical insights required by researchers and scientists.

Chemical Identity and Physicochemical Properties

4-Chloro-6-hydrazinylpyrimidine and its hydrate are closely related compounds, often used interchangeably in synthetic chemistry, with the primary difference being the presence of water of crystallization in the latter. For clarity, this guide will distinguish between the two forms where data is available.

The hydrate form , this compound, is the subject of this guide.

The anhydrous form , 4-Chloro-6-hydrazinopyrimidine, is also frequently referenced in the literature.

Physicochemical Data Summary

| Property | This compound | 4-Chloro-6-hydrazinopyrimidine (Anhydrous) | Source(s) |

| CAS Number | 1588441-21-7 | 5767-35-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₇ClN₄O | C₄H₅ClN₄ | [1][3][4][5] |

| Molecular Weight | 162.58 g/mol | 144.56 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [5] |

| Melting Point | Not specified | 164-165 °C | |

| Boiling Point | Not specified | 254.8 ± 50.0 °C (Predicted) | |

| Solubility | Sparingly soluble in water | Sparingly soluble in water | [5] |

| Storage Conditions | 2-8°C, inert gas atmosphere | Store in freezer, under -20°C, in a dark place under inert atmosphere | [1][3] |

The Strategic Importance in Medicinal Chemistry

This compound serves as a versatile scaffold in the synthesis of a multitude of bioactive molecules. Its utility stems from the presence of two key reactive sites: the nucleophilic hydrazine group and the electrophilic carbon atom attached to the chlorine. This dual reactivity allows for a wide range of chemical transformations, making it a valuable starting material for generating libraries of compounds for drug screening.

The pyrimidine core is a common motif in a variety of therapeutic agents, including those with kinase inhibitory, antiviral, antimicrobial, and anticancer properties.[1][5] The hydrazine moiety is particularly useful for constructing fused heterocyclic systems, such as triazolopyrimidines, which are prevalent in many biologically active compounds.

Conceptual Application Workflow

Caption: A generalized workflow illustrating the use of this compound in the synthesis of complex heterocyclic compounds.

Synthesis Protocol

The synthesis of 4-chloro-6-hydrazinylpyrimidine is typically achieved through the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with hydrazine hydrate. The following is a representative experimental protocol.

Step-by-Step Synthesis of 4-Chloro-6-hydrazinopyrimidine

Materials:

-

4,6-Dichloropyrimidine

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol.

-

While stirring at room temperature, add 12 ml of 80% hydrazine hydrate dropwise to the solution.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

-

Wash the collected precipitate with water.

-

Dry the product under vacuum to obtain 4-hydrazino-6-chloropyrimidine.[6]

Synthesis Workflow Diagram

Sources

4-Chloro-6-hydrazinylpyrimidine hydrate molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidine Hydrate: Structure, Properties, and Synthetic Applications

Introduction

4-Chloro-6-hydrazinylpyrimidine and its hydrate form are heterocyclic building blocks of significant interest to the scientific community, particularly within the realms of medicinal chemistry and drug development. As a functionalized pyrimidine, this compound serves as a versatile scaffold for the synthesis of more complex molecules with a wide range of biological activities. Its utility stems from the presence of two distinct reactive sites: an electrophilic carbon atom susceptible to nucleophilic substitution and a nucleophilic hydrazine moiety ideal for constructing new heterocyclic rings.

This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications as a key intermediate. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.

It is crucial to distinguish between the anhydrous compound and its hydrate. The anhydrous form is typically referenced with CAS Number 5767-35-1, while the more specific this compound is assigned CAS Number 1588441-21-7.[1][2] This distinction is vital for accurate stoichiometric calculations and ensuring reproducibility in experimental design.

Part 1: Molecular Structure and Physicochemical Properties

Molecular Identity

The core of 4-Chloro-6-hydrazinylpyrimidine is a six-membered aromatic pyrimidine ring. This ring is substituted at the C4 position with a chlorine atom and at the C6 position with a hydrazinyl (-NHNH₂) group. The hydrate form incorporates one molecule of water into its crystal structure. The chlorine atom activates the ring for nucleophilic aromatic substitution, while the hydrazine group provides a potent nucleophilic center for further derivatization.

Caption: Core structure and key functional groups of this compound.

Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (6-chloropyrimidin-4-yl)hydrazine hydrate | [3] |

| Chemical Formula | C₄H₇ClN₄O (Hydrate) | [1][2] |

| C₄H₅ClN₄ (Anhydrous) | [4][5][6] | |

| Molecular Weight | 162.58 g/mol (Hydrate) | [1][2] |

| 144.56 g/mol (Anhydrous) | [4][7] | |

| CAS Number | 1588441-21-7 (Hydrate) | [1][2] |

| 5767-35-1 (Anhydrous) | [3][4][6][7] | |

| InChI Key | NYXYZCSAJZLFEH-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | C1=C(N=CN=C1Cl)NN | [3][4][5] |

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [4][7] |

| Melting Point | 164-165 °C (anhydrous) | [7] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Conditions | Store in a dark place under an inert atmosphere, preferably in a freezer at -20°C for long-term stability. | [2][7] |

| pKa (Predicted) | 7.29 ± 0.70 | [4] |

Part 2: Synthesis and Reactivity

Synthetic Rationale

The most common and efficient synthesis of 4-Chloro-6-hydrazinylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloropyrimidine, features two electron-withdrawing nitrogen atoms in its ring, which significantly activates the chlorine-substituted carbon atoms toward nucleophilic attack.

Hydrazine hydrate is employed as the nucleophile. Due to the "alpha effect," hydrazine is a more potent nucleophile than would be predicted based on its basicity alone. The reaction is typically performed in a polar solvent like methanol, which facilitates the dissolution of reactants and stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. By carefully controlling the stoichiometry (using a slight excess of hydrazine hydrate) and reaction conditions (room temperature), the reaction can be selectively stopped after the substitution of just one chlorine atom.

Experimental Protocol: Synthesis of 4-Chloro-6-hydrazinylpyrimidine

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[8]

Materials:

-

4,6-Dichloropyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 12 g of 4,6-dichloropyrimidine in 100 mL of methanol. Stir until all the solid has dissolved.

-

Nucleophile Addition: While stirring the solution at room temperature, add 12 mL of 80% hydrazine hydrate dropwise over a period of 15-20 minutes. Causality Note: A controlled, dropwise addition is crucial to manage the exothermicity of the reaction and prevent the formation of undesired di-substituted byproducts.

-

Reaction: Continue stirring the mixture vigorously at room temperature for 1 hour. A precipitate will form as the product is generated.

-

Product Isolation: After 1 hour, isolate the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid generously with deionized water to remove unreacted hydrazine hydrate and any other water-soluble impurities. Dry the final product under vacuum to yield 4-hydrazino-6-chloropyrimidine. The expected yield is approximately 10 g.[8]

Workflow Visualization

The synthetic process can be summarized in the following workflow diagram.

Caption: Synthetic workflow for 4-Chloro-6-hydrazinylpyrimidine.

Part 3: Applications in Drug Discovery

Role as a Versatile Chemical Scaffold

The true value of 4-Chloro-6-hydrazinylpyrimidine lies in its capacity as a versatile intermediate.[1][4][9] The two distinct functional groups allow for sequential, orthogonal reactions, enabling the construction of large and diverse chemical libraries for high-throughput screening.

-

Substitution of Chlorine: The remaining chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, anilines, thiols) to introduce diverse side chains and modulate the molecule's steric and electronic properties.

-

Reactivity of the Hydrazine Group: The hydrazine moiety is a powerful tool for building new heterocyclic systems. It readily condenses with 1,3-dicarbonyl compounds to form pyrazoles, with orthoformates to form triazoles, or can be acylated to form hydrazides.[1][9] These resulting pyrimidine-pyrazole and pyrimidine-triazole motifs are prevalent in molecules targeting kinases, viruses, and microbial pathogens.[1][4]

Logical Pathway for Derivatization

The following diagram illustrates the logical pathways for creating derivatives from the parent scaffold, a common strategy in medicinal chemistry programs.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1588441-21-7|this compound|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Chloro-6-hydrazinopyrimidine | 5767-35-1 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

Spectral Characterization of 4-Chloro-6-hydrazinylpyrimidine Hydrate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 4-Chloro-6-hydrazinylpyrimidine hydrate, a key intermediate in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The interpretation of the spectral data is grounded in the fundamental principles of spectroscopy and supported by comparative data from related pyrimidine derivatives.[2][3] Methodologies for data acquisition are also detailed to ensure scientific rigor and reproducibility.

Introduction

4-Chloro-6-hydrazinylpyrimidine and its hydrated form are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a common scaffold in numerous pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, and antiviral properties.[4] The presence of a chloro leaving group and a nucleophilic hydrazinyl moiety makes this compound a versatile precursor for further chemical modifications, including the formation of hydrazones and the construction of fused heterocyclic systems.[1] Accurate structural elucidation through spectroscopic methods is paramount to guarantee the identity and purity of this intermediate, thereby ensuring the integrity of subsequent synthetic steps and the final drug candidates. This guide serves as a detailed reference for the expected spectral signature of this compound.

Molecular Structure

The molecular structure of this compound is presented below. The presence of the pyrimidine ring, a chloro substituent, a hydrazinyl group, and a water molecule of hydration dictates its unique spectral characteristics.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[2][3]

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The water of hydration may appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.4 | Singlet | 1H | H-2 |

| ~6.5 | Singlet | 1H | H-5 |

| ~8.2 | Broad Singlet | 1H | NH |

| ~4.5 | Broad Singlet | 2H | NH₂ |

| ~3.3 | Broad Singlet | 2H | H₂O |

Interpretation:

-

Aromatic Protons: The pyrimidine ring protons at positions 2 and 5 are expected to appear as sharp singlets due to the lack of adjacent protons for coupling. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield these protons, causing them to resonate at a lower field (higher ppm).

-

Hydrazinyl Protons: The NH and NH₂ protons of the hydrazinyl group will likely appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. Their chemical shifts can be sensitive to solvent, temperature, and concentration.

-

Water of Hydration: The protons of the water molecule will give rise to a broad singlet.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C-4 |

| ~162 | C-6 |

| ~158 | C-2 |

| ~105 | C-5 |

Interpretation:

-

The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, and C-6) are expected to be significantly deshielded and thus resonate at lower fields.

-

The C-5 carbon, being flanked by two carbon atoms, is anticipated to be the most shielded of the ring carbons and will appear at a higher field.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5]

Expected IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, O-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Strong, Broad | O-H stretch (water of hydration) |

| 3350-3250 | Medium | N-H stretch (NH and NH₂) |

| 1620-1570 | Strong | C=N stretching (pyrimidine ring) |

| 1600-1450 | Medium-Strong | C=C stretching (pyrimidine ring) |

| 1600-1500 | Medium | N-H bending |

| 1350-1200 | Medium | C-N stretching |

| ~700 | Medium | C-Cl stretching |

Interpretation:

-

A prominent broad band in the 3400-3200 cm⁻¹ region will be indicative of the O-H stretching vibration of the water of hydration.[5]

-

The N-H stretching vibrations of the hydrazinyl group are expected in the 3350-3250 cm⁻¹ range.[5]

-

The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in the 1620-1450 cm⁻¹ region.[4][5]

-

A band around 700 cm⁻¹ can be attributed to the C-Cl stretching vibration.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[2]

Expected Mass Spectrum

The mass spectrum of 4-Chloro-6-hydrazinylpyrimidine (anhydrous) is expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 144/146 | [M]⁺ |

| 109 | [M-Cl]⁺ |

| 113 | [M-NHNH₂]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak for the anhydrous compound is expected at m/z 144 (for ³⁵Cl) and 146 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The molecular formula for the anhydrous compound is C₄H₅ClN₄.[6]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine radical to give a fragment at m/z 109, and the loss of the hydrazinyl group to yield a fragment at m/z 113.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be employed.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed overview of the expected spectral data and the underlying principles for their interpretation. The presented methodologies for data acquisition are based on established protocols for the analysis of pyrimidine derivatives, ensuring a high degree of scientific integrity.[2][5] By leveraging the complementary information provided by these spectroscopic techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby advancing their drug discovery and development programs.

References

-

Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. ACS Publications. Available at: [Link]

-

Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem.com. Available at: [Link]

-

4-chloro-6-hydrazinyl-2,5-dimethylpyrimidine (C6H9ClN4). PubChemLite. Available at: [Link]

-

4-chloro-6-hydrazinylpyrimidine (C4H5ClN4). PubChemLite. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004. PubChem. Available at: [Link]

-

Hydrazine. SpectraBase. Available at: [Link]

-

Hydrazine. NIST WebBook. Available at: [Link]

-

Hydrazine hydrate (1:1) | H4N2.H2O | CID 24654. PubChem. Available at: [Link]

-

Hydrazine, (2,4-dinitrophenyl)-. NIST WebBook. Available at: [Link]

-

(2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234. PubChem. Available at: [Link]

-

(2-chloro-6,7-dimethoxyquinazolin-4-yl)hydrazine,hydrate | CAS#:37562-23-5. Chemsrc. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 4-Chloro-6-hydrazinylpyrimidine Hydrate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-6-hydrazinylpyrimidine hydrate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering both estimated data and detailed methodologies for its precise determination.

Introduction: The Significance of this compound

4-Chloro-6-hydrazinylpyrimidine and its hydrated form are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of a chloro group, a hydrazinyl moiety, and a pyrimidine core imparts a unique chemical reactivity, making it a versatile scaffold in drug discovery. Understanding its solubility in various laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. The hydrate form, in particular, requires careful consideration as the presence of water molecules within the crystal lattice can significantly influence its physicochemical properties, including solubility and stability.

Physicochemical Properties of 4-Chloro-6-hydrazinylpyrimidine

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ (anhydrous) | |

| Molecular Weight | 144.56 g/mol (anhydrous) | |

| Predicted pKa | 7.29 ± 0.70 | |

| Appearance | White to off-white crystalline powder |

The presence of both a basic hydrazinyl group and the pyrimidine ring, along with the electron-withdrawing chloro group, suggests a molecule with a moderate polarity and the potential for hydrogen bonding, which will be key determinants of its solubility.

Estimated Solubility Profile

The following table provides an estimated qualitative and semi-quantitative solubility profile. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Slightly Soluble | The presence of polar functional groups capable of hydrogen bonding is offset by the relatively nonpolar pyrimidine ring. One source explicitly states it is sparingly soluble in water. |

| Methanol | Polar Protic | Soluble | Expected to be a good solvent due to its ability to act as both a hydrogen bond donor and acceptor, similar to water but with a lower dielectric constant. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | A strong hydrogen bond acceptor and highly polar aprotic solvent, DMSO is generally an excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many polar organic molecules. |

| Acetone | Polar Aprotic | Moderately Soluble | A less polar aprotic solvent compared to DMSO and DMF, it is expected to have moderate solvating power for this compound. |

| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its solvating capacity for this molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble | A relatively nonpolar ether, THF is not expected to be a strong solvent for this polar compound. |

| Dichloromethane (DCM) | Nonpolar | Insoluble to Very Slightly Soluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol based on the widely accepted shake-flask method followed by gravimetric analysis. This method is considered the gold standard for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess of the solid compound with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined.

Experimental Workflow

Detailed Protocol for Gravimetric Solubility Determination

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a tared, screw-cap glass vial. The exact mass is not critical, but it must be in excess of what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator (e.g., at 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate. It is advisable to perform a time-to-equilibrium study to confirm this for the specific compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, taking care not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter (compatible with the solvent) to the syringe and filter the solution into a clean, pre-weighed container (e.g., a small beaker or aluminum pan). This step is critical to remove any undissolved microparticles.

-

-

Analysis (Gravimetric):

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound (e.g., 40-50 °C).

-

Dry the sample to a constant weight.

-

The difference between the final and initial weight of the container gives the mass of the dissolved solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

-

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Solute Properties

-

Polarity and Hydrogen Bonding: The presence of the hydrazinyl (-NHNH₂) and amino-like nitrogens in the pyrimidine ring allows for both hydrogen bond donation and acceptance. The chloro-substituent adds to the molecule's polarity.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid hydrate will significantly impact its solubility. A more stable crystal lattice will result in lower solubility.

-

Hydration: The water of hydration plays a crucial role. While it can sometimes increase aqueous solubility by pre-hydrating the molecule, in organic solvents, the presence of water can either enhance or decrease solubility depending on the solvent's miscibility with water.

Solvent Properties

-

Polarity: As a general rule, "like dissolves like." Polar solvents will be more effective at solvating the polar this compound.

-

Hydrogen Bonding Capability: Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols) will generally be good solvents for this compound. Aprotic polar solvents that are strong hydrogen bond acceptors (like DMSO and DMF) are also expected to be effective.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy.

Safety and Handling Considerations

As a senior application scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. This compound should be handled with care, taking into account its potential hazards.

-

General Hazards: While specific toxicity data for the hydrate is limited, related compounds and the hydrazine moiety suggest that it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Hygroscopicity: The "hydrate" designation indicates the presence of water in the crystal structure. The compound may also be hygroscopic, meaning it can absorb additional moisture from the atmosphere. This can affect its apparent weight and potentially its stability.

-

Light Sensitivity: Pyrimidine derivatives can be sensitive to light. It is good practice to store the compound in an amber vial or in a dark place to prevent photodegradation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a desiccator or a controlled humidity environment is recommended.

-

Weighing: When weighing a hygroscopic compound, it is important to work quickly to minimize exposure to atmospheric moisture. Weighing in a glove box with a controlled atmosphere is ideal for highly sensitive applications.

Conclusion

This technical guide provides a comprehensive framework for understanding and working with this compound. While a lack of published quantitative solubility data necessitates experimental determination for precise applications, the provided estimated profile and detailed protocols offer a solid foundation for researchers. By understanding the interplay of the compound's physicochemical properties with various solvents and adhering to safe handling practices, scientists can effectively utilize this important building block in their research and development endeavors.

References

-

PubChem Compound Summary for CID 247222, 4-chloro-6-hydrazinylpyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-6-hydrazinylpyrimidine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety information, handling procedures, and emergency protocols for 4-Chloro-6-hydrazinylpyrimidine hydrate (CAS No. 1588441-21-7). As a Senior Application Scientist, the following information is synthesized from available safety data sheets (SDS) of structurally related compounds and general chemical safety principles to ensure a cautious and informed approach in the laboratory. It is imperative to recognize that comprehensive toxicological data for this specific hydrate form is not widely available, necessitating a conservative approach to its handling.

Understanding the Hazard Profile

Inferred Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Damage: Likely to cause skin irritation and serious eye damage[2].

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Carcinogenicity: Some hydrazine compounds are considered possible human carcinogens[1].

Due to the lack of specific data, it is prudent to treat this compound as a substance with significant potential health hazards.

Prudent Laboratory Practices: A Step-by-Step Handling Protocol

The following protocol is designed to minimize exposure and ensure the safe handling of this compound in a research environment.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[3].

-

Ventilation: Ensure adequate ventilation in the laboratory to maintain low background concentrations of airborne contaminants[4][5].

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is mandatory when working with this compound.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. | To protect against eye contact which can cause serious damage[3][4][6]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. Double gloving is recommended. | To prevent skin contact, as the compound may be toxic upon absorption through the skin[7]. |

| Body Protection | A chemical-resistant laboratory coat or coveralls. An apron may be necessary for larger quantities. | To protect the skin from accidental spills[6][7]. |

| Respiratory Protection | If the exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially toxic dust or vapors[2][4][6]. |

2.3. Safe Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[3][4][6].

-

Keep in a dark place, under an inert atmosphere, and consider storing in a freezer at under -20°C for long-term stability[9].

-

Store away from incompatible materials such as strong oxidizing agents, acids, and metallic salts[5].

-

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

3.1. Accidental Exposure Response

Caption: Workflow for immediate first aid response to accidental exposure.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6][10].

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention[4][6][10].

-

Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6][10][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4][6][11].

3.2. Spill and Leak Management

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so[4][6]. Do not let the chemical enter drains[4].

-

Absorb: Use an inert absorbent material (e.g., sand, earth, vermiculite) to soak up the spill[5].

-

Collect: Collect the absorbed material and place it in a suitable, closed container for disposal[4][5].

-

Clean: Clean the spill area thoroughly.

-

PPE: Wear appropriate PPE throughout the cleanup process.

Physical and Chemical Properties

While a comprehensive set of physical and chemical properties for the hydrate is not available, the following information has been gathered for related compounds.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₄O | [12] |

| Molecular Weight | 162.58 g/mol | [12] |

| Appearance | White to off-white crystalline powder | [13] |

| Solubility | Sparingly soluble in water | [13] |

Toxicological and Ecological Information

There is a significant lack of specific toxicological and ecological data for this compound. Most available safety data sheets for this and related compounds state "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and ecotoxicity[4][6]. Given the known hazards of the hydrazine class of compounds, it is critical to handle this substance as if it were toxic and ecotoxic until proven otherwise.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting demands a proactive and cautious approach to safety. The protocols and information presented in this guide are based on the best available data for structurally similar compounds and established principles of chemical safety. It is the responsibility of every researcher and institution to ensure that a thorough risk assessment is conducted before use and that all personnel are trained on the potential hazards and safe handling procedures outlined herein.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%) - Cole-Parmer. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (n.d.). Retrieved from [Link]

-

2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem. (n.d.). Retrieved from [Link]

-

hydrazine hydrate 55% - SAFETY DATA SHEET. (2015-05-12). Retrieved from [Link]

Sources

- 1. nexchem.co.uk [nexchem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.nl [fishersci.nl]

- 4. echemi.com [echemi.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. echemi.com [echemi.com]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. 1588441-21-7|this compound|BLD Pharm [bldpharm.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 12. This compound [myskinrecipes.com]

- 13. Page loading... [wap.guidechem.com]

A Researcher's Comprehensive Guide to 4-Chloro-6-hydrazinylpyrimidine Hydrate: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products. Its unique electronic properties and ability to participate in a wide array of chemical transformations have made it an indispensable scaffold in the design of novel bioactive molecules. Among the vast family of pyrimidine derivatives, 4-Chloro-6-hydrazinylpyrimidine hydrate stands out as a particularly valuable and versatile building block. Its dual reactivity, featuring a nucleophilic hydrazine moiety and an electrophilic carbon atom susceptible to substitution, provides a gateway to a diverse range of complex heterocyclic systems. This guide offers a senior application scientist's perspective on navigating the commercial landscape of this key intermediate, ensuring its quality, and effectively employing it in the synthesis of cutting-edge therapeutic candidates, with a focus on kinase inhibitors.

Part 1: Sourcing and Qualification of this compound

The journey to successful synthesis begins with the procurement of high-quality starting materials. The choice of supplier for this compound can significantly impact the reproducibility of experimental results and the purity of the final compounds.

Understanding the Compound: Hydrate vs. Anhydrous Forms

4-Chloro-6-hydrazinylpyrimidine is commercially available in both anhydrous and hydrate forms. The hydrate is generally preferred for routine laboratory use due to its enhanced stability and reduced handling risks associated with anhydrous hydrazine derivatives. The presence of water molecules in the crystal lattice can mitigate the inherent reactivity and potential instability of the hydrazine group. For most synthetic applications, the hydrate form can be used directly, with the water of hydration being removed during the reaction workup or under anhydrous reaction conditions.

Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer 4-Chloro-6-hydrazinylpyrimidine and its hydrate for research purposes. The table below provides a comparative summary of offerings from several reputable vendors. When selecting a supplier, researchers should consider not only the listed purity but also the availability of analytical data (e.g., Certificate of Analysis with NMR or HPLC data), batch-to-batch consistency, and available quantities.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| BLD Pharm | This compound[1] | 1588441-21-7 | C₄H₇ClN₄O | Specification available upon request | Inquire |

| MySkinRecipes | This compound[2] | 1588441-21-7 | C₄H₇ClN₄O | 95% | 250mg, 1g |

| J&K Scientific LLC | 4-Chloro-6-hydrazinylpyrimidine | 5767-35-1 | C₄H₅ClN₄ | Not specified | Inquire |

| CP Lab Safety | 4-Chloro-6-hydrazinopyrimidine | 5767-35-1 | C₄H₅ClN₄ | min 98% | 1g |

| LookChem | 4-Chloro-6-hydrazinopyrimidine | 5767-35-1 | C₄H₅ClN₄ | 99% | Inquire |

| Benchchem | 4-Chloro-6-hydrazinopyrimidine | 5767-35-1 | C₄H₅ClN₄ | 95% | Inquire |

Note: The anhydrous form is typically listed under CAS number 5767-35-1, while the hydrate is under 1588441-21-7. Researchers should verify the specific form being offered by the supplier.

Supplier and Material Qualification Workflow

A systematic approach to qualifying a new supplier and validating incoming material is crucial for GMP-like practices in a research setting. The following workflow outlines a self-validating system to ensure the quality and consistency of this compound.

Caption: A workflow for qualifying suppliers and incoming batches of this compound.

Quality Control: Analytical Methods for Verification

Independent verification of the identity and purity of the starting material is paramount.

-

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for assessing purity and confirming the molecular weight. A high-purity sample should exhibit a single major peak in the chromatogram with the expected mass-to-charge ratio. This technique is also sensitive for detecting potential impurities, such as the starting material 4,6-dichloropyrimidine or the over-aminated by-product 4,6-dihydrazinylpyrimidine.[3] Specialized derivatization HPLC methods can be employed for the sensitive detection of trace amounts of hydrazine hydrate.[4]

Part 2: Handling, Storage, and Safety

Hydrazine derivatives require careful handling due to their potential toxicity and reactivity. Adherence to strict safety protocols is non-negotiable.

Safety Precautions

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and metals.

Storage

Proper storage is crucial to maintain the integrity of the compound. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Some suppliers recommend storage at 2-8°C or under an inert atmosphere to ensure long-term stability.[2]

Part 3: Synthetic Applications and Protocols

The synthetic utility of this compound lies in its ability to serve as a scaffold for constructing a variety of heterocyclic systems, particularly those with therapeutic relevance.

Synthesis of this compound

Understanding the synthesis of the starting material itself provides insight into potential impurities. The most common laboratory-scale synthesis involves the nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with hydrazine hydrate.[5][6]

Step-by-Step Protocol:

-

Dissolve 4,6-dichloropyrimidine in a suitable solvent such as methanol or ethanol at room temperature.

-

Slowly add hydrazine hydrate dropwise to the stirred solution.

-

Continue stirring at room temperature for a specified period (e.g., 1 hour).

-

The product typically precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-hydrazino-6-chloropyrimidine.[5]

A key challenge in this synthesis is preventing the formation of the di-substituted by-product, 4,6-dihydrazinylpyrimidine. Careful control of stoichiometry and reaction temperature is essential to favor mono-substitution.[3]

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine core is a common feature in many approved and investigational kinase inhibitors. This compound is an excellent starting material for the synthesis of pyrimidine-based kinase inhibitors, including those targeting Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis:

Caption: A generalized workflow for the synthesis of pyrazolopyrimidine-based kinase inhibitors.

Example Protocol: Synthesis of a Pyrazolopyrimidine Core

This protocol is a generalized procedure based on the reaction of hydrazinylpyrimidines with dicarbonyl compounds to form a fused pyrazole ring.

-

Reaction Setup: In a round-bottom flask, suspend this compound in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of Triazolopyrimidines

Another important class of compounds accessible from 4-Chloro-6-hydrazinylpyrimidine are triazolopyrimidines. These are often formed through a condensation reaction to form a hydrazone, followed by an oxidative cyclization.

Example Protocol: Synthesis of a[5][6][7]triazolo[1,5-c]pyrimidine Derivative

This protocol is adapted from methodologies involving the oxidative cyclization of pyrimidinylhydrazones.[5]

-

Hydrazone Formation: React 4-Chloro-6-hydrazinylpyrimidine with an appropriate aldehyde in a suitable solvent to form the corresponding 6-chloro-4-pyrimidinylhydrazone.

-

Oxidative Cyclization: Treat the resulting hydrazone with an oxidizing agent, such as iodobenzene diacetate, in a solvent like dichloromethane. This initially forms a[5][6][7]triazolo[4,3-c]pyrimidine intermediate.

-

Dimroth Rearrangement: This intermediate often undergoes a spontaneous Dimroth rearrangement to yield the more thermodynamically stable[5][6][7]triazolo[1,5-c]pyrimidine isomer.

-

Purification: Purify the final product using standard techniques like column chromatography.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the discovery of novel therapeutics. Its successful application hinges on a thorough understanding of its properties, careful sourcing from reputable suppliers, rigorous quality control of incoming material, and adherence to safe handling practices. The synthetic versatility of this compound, particularly in the construction of pyrazolopyrimidine and triazolopyrimidine cores, ensures its continued relevance in the development of next-generation kinase inhibitors and other important bioactive molecules. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently leverage the power of this versatile pyrimidine scaffold in their drug discovery programs.

References

-

PrepChem. Synthesis of 4-hydrazino-6-chloropyrimidine. Available from: [Link]

-

Yang, P., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules. Available from: [Link]

-

CP Lab Safety. 4-Chloro-6-hydrazinopyrimidine, min 98%, 1 gram. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

LookChem. 4-Chloro-6-hydrazinopyrimidine. Available from: [Link]

-

Tang, D., et al. (2016). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[5][6][7]triazolo[1,5-c]pyrimidine derivatives. RSC Advances. Available from: [Link]

- Google Patents. Synthetic process for 2-hydrazinylpyridine derivative. CN106588758A.

- Google Patents. Synthesis process of 2-hydrazinopyridine derivative. CN106588758B.

-

PubChem. 4-(4-Chlorophenyl)-6-hydrazinylpyrimidine. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for: Aerobic oxidative C-H/N-H annulation of arylhydrazines and terminal alkynes for the synthesis of 1,3,5-trisubstituted pyrazoles. Available from: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

ResearchGate. 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Available from: [Link]

-

ResearchGate. 13C-NMR spectrum of (4). Available from: [Link]

-

ResearchGate. Synthesis of[5][6][7]Triazolo[1,5-a]pyrimidine (Microreview). Available from: [Link]

- Google Patents. The method that derivatization HPLC methods determine hydrazine hydrate. CN107064368A.

-

Wang, Z., et al. (2018). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. calpaclab.com [calpaclab.com]

The Hydrazinyl Group on a Pyrimidine Ring: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics, found in a vast array of FDA-approved drugs.[1][2][3] The introduction of a hydrazinyl (-NHNH2) group onto this privileged heterocycle dramatically expands its synthetic utility, serving as a versatile handle for constructing complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the fundamental reactivity of the hydrazinyl group on a pyrimidine ring, offering field-proven insights into its behavior in key chemical transformations and providing detailed protocols for its synthetic manipulation.

Electronic Landscape and Inherent Reactivity of Hydrazinylpyrimidines

The reactivity of a hydrazinylpyrimidine is fundamentally governed by the electronic interplay between the electron-deficient pyrimidine ring and the electron-rich hydrazinyl substituent. The two nitrogen atoms of the pyrimidine ring act as electron sinks, withdrawing electron density from the ring carbons. This effect is most pronounced at the C2, C4, and C6 positions.

The hydrazinyl group, with its lone pairs of electrons on adjacent nitrogen atoms, is a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and basic than the nitrogen directly attached to the pyrimidine ring (α-nitrogen), which experiences delocalization of its lone pair into the aromatic system. This electronic profile dictates the primary modes of reactivity:

-

Nucleophilic Attack: The terminal amino group of the hydrazinyl moiety readily attacks electrophilic centers.

-

Condensation Reactions: It undergoes facile condensation with carbonyl compounds to form hydrazones.

-

Cyclization Reactions: The hydrazinyl group is a key building block for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are purine analogs of significant pharmacological interest.[4]

Key Transformations and Mechanistic Considerations

Nucleophilic Substitution: Introducing and Utilizing the Hydrazinyl Group

The introduction of a hydrazinyl group onto a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at an activated position (e.g., C2, C4, or C6).[5][6][7]

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (hydrazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring.

Caption: SNAr mechanism for the formation of a hydrazinylpyrimidine.

Condensation Reactions: Formation of Hydrazones

Hydrazinylpyrimidines readily react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding hydrazones. This reaction is often a crucial first step in more complex transformations, particularly cyclization reactions.

Experimental Protocol: Synthesis of a Pyrimidinyl Hydrazone

-

Dissolution: Dissolve the hydrazinylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops), to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The choice of solvent and temperature is critical. While alcohols are common, for less reactive carbonyls, a higher boiling point solvent and increased temperature may be necessary. The acidic catalyst is essential to facilitate the nucleophilic attack of the less basic α-nitrogen of the hydrazinyl group.

Cyclization Reactions: The Path to Pyrazolo[3,4-d]pyrimidines

One of the most powerful applications of hydrazinylpyrimidines is their use as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines. These fused heterocyclic systems are of immense interest in medicinal chemistry due to their structural similarity to purines, leading to a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][8][9][10]

General Strategy for Pyrazolo[3,4-d]pyrimidine Synthesis:

The core strategy involves the reaction of a hydrazinylpyrimidine with a 1,3-dielectrophilic species. This can be achieved through various synthetic routes.

Caption: Synthetic pathways to pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-d]pyrimidine [4]

This protocol outlines a one-pot synthesis from a 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine and hydrazine hydrate.

-

Reactant Mixture: In a round-bottom flask, suspend the 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (1.0 eq) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.0-1.5 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction by TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The desired pyrazolo[3,4-d]pyrimidine product often precipitates.

-

Isolation and Purification: Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry. Further purification can be achieved by recrystallization.

The rationale for a one-pot reaction lies in its efficiency, reducing the need to isolate intermediates, which can save time and improve overall yield. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the reactants to some extent and its appropriate boiling point for the reaction.

Ring Transformation Reactions: A Note of Caution

Under forcing conditions, such as high temperatures and the absence of a solvent, the reaction of certain pyrimidine derivatives with hydrazine hydrate can lead to unexpected ring cleavage and rearrangement reactions.[11][12][13][14] For instance, Biginelli-type dihydropyrimidines with an ester group at the C5 position have been shown to undergo ring opening upon treatment with neat hydrazine hydrate at reflux, yielding pyrazoles, arylidenehydrazines, and urea/thiourea as products.[13][14]

This reactivity underscores the importance of carefully controlling reaction conditions. While often viewed as a side reaction to be avoided, these transformations can also be exploited for the synthesis of novel scaffolds, provided the reaction pathway is well-understood and controlled.

Summary of Reactivity and Synthetic Utility

The hydrazinyl group is a powerful functional group in pyrimidine chemistry, enabling a diverse range of transformations. A summary of its utility is presented below.

| Reaction Type | Reagents | Product(s) | Key Considerations |

| Nucleophilic Substitution | Hydrazine hydrate, Halogenated pyrimidine | Hydrazinylpyrimidine | Requires an activated pyrimidine ring with a good leaving group. |

| Condensation | Aldehydes, Ketones | Pyrimidinyl hydrazones | Typically acid-catalyzed. A foundational step for many cyclizations. |

| Cyclization | 1,3-Dicarbonyls, α-Cyanoketones, etc. | Pyrazolo[3,4-d]pyrimidines | A major pathway for creating fused heterocyclic systems of medicinal importance. |

| Ring Transformation | Hydrazine hydrate (neat, high temp.) | Pyrazoles, other fragments | Occurs under harsh conditions; can be an undesired side reaction or a synthetic tool. |

Conclusion

The fundamental reactivity of the hydrazinyl group on a pyrimidine ring is characterized by its strong nucleophilicity, which drives substitution, condensation, and, most importantly, cyclization reactions. For the drug development professional, understanding these reaction pathways and the subtle influences of reaction conditions is paramount. The ability to strategically manipulate the hydrazinyl group opens a vast chemical space for the synthesis of novel pyrimidine-based compounds, particularly the medicinally significant pyrazolo[3,4-d]pyrimidine scaffold. As the quest for new therapeutics continues, the versatile chemistry of hydrazinylpyrimidines will undoubtedly remain a vital tool in the arsenal of the medicinal chemist.

References

-

Bari, A. et al. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

Patel, H. et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]

-

El-faham, A. et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

-

Ghorab, M. M. et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

-

Fahim, A. M. et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Hu, L. et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

-

Costa, C. et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Said, M. A. et al. (2018). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. ResearchGate. Available at: [Link]

-

Said, M. A. et al. (2018). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate. Available at: [Link]

-

de la Torre, D. et al. (2017). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. Available at: [Link]

-

Chen, J. et al. (2017). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hu, L. et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

-

Said, M. A. et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Chemistry. Available at: [Link]

-

Klásek, A. et al. (2000). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. Available at: [Link]

-

Said, M. A. et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate. Available at: [Link]

-

Elguero, J. et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

-

Pitts, C. R. et al. (2021). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Central Science. Available at: [Link]

-

Kumar, S. et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Arabian Journal of Chemistry. Available at: [Link]

-

Kumar, A. et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

N/A. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

N/A. (2022). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. ResearchGate. Available at: [Link]

-

N/A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. PharmaTutor. Available at: [Link]

-

Brown, D. J. (1985). Hydroxypyrimidines Condensation with Carbonyl Compounds: II. Hydroxy-, Sulfanyl-, and Aminopyrimidines. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem. Available at: [Link]

-

Orlov, V. D. et al. (2015). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Available at: [Link]

-

N/A. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

N/A. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]

-

N/A. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

-

Zhang, Y. et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Available at: [Link]

-

Um, I. H. et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

-

MedSchoolCoach. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

electrophilic and nucleophilic sites of 4-Chloro-6-hydrazinylpyrimidine hydrate

This compound is a molecule of strategic dualism. Computational analyses, including FMO, MEP, and Fukui functions, consistently and accurately identify the terminal hydrazinyl nitrogen as the primary nucleophilic site and the C4 carbon as the dominant electrophilic site. This clear and predictable reactivity profile, validated by extensive experimental evidence, is the cornerstone of its utility. For drug development professionals, this molecule is not merely an intermediate but a versatile platform, enabling the rational design and efficient synthesis of targeted libraries for discovering next-generation therapeutics. [21][22][23][24]

References

-

4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) . PubChem. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . RSC Publishing. [Link]

-

This compound . MySkinRecipes. [Link]

-

2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 . PubChem. [Link]

-

2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 . PubChem. [Link]

-

(2-chloro-6,7-dimethoxyquinazolin-4-yl)hydrazine,hydrate . Chemsrc. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets . JACS Au. [Link]

-

Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents . PMC - PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 . PMC - PubMed Central. [Link]

-

Electrostatic surface potential map of the four nitrogen heterocycles... . ResearchGate. [Link]

-

Synthesis, Structural Characterization, Fukui functions, DFT Calculations, Molecular docking and Biological efficiency of some novel heterocyclic systems . ResearchGate. [Link]

-

Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function . PMC - NIH. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . GSC Advanced Research and Reviews. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines . ResearchGate. [Link]

-

The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11 . ResearchGate. [Link]

-

The Fukui Function: A Key Concept Linking Frontier Molecular Orbital Theory and the Hard-Soft-Acid-Base Principle . Journal of the American Chemical Society. [Link]

-

Frontier molecular orbital theory . Wikipedia. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking . MDPI. [Link]

- Process for the preparation of chloropyrimidines.

-

Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes . Semantic Scholar. [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs . Taylor & Francis Online. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities . Der Pharma Chemica. [Link]

-

frontier molecular orbital analysis . YouTube. [Link]

-

Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine . ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review . Journal of Pharmaceutical Research International. [Link]

-

Electrophiles . Chemistry LibreTexts. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies . ACS Omega. [Link]

-

The transformed and optimized structures, frontier molecule orbital... . ResearchGate. [Link]

-

Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups . ResearchGate. [Link]

-

Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability . PubMed. [Link]

-

Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Fukui Function Analysis and Optical, Electronic, and Vibrational Properties of Tetrahydrofuran and Its Derivatives: A Complete Quantum Chemical Study . ResearchGate. [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. [Link]

-

MO Theory 6: Frontier Molecular Orbitals (FMOs) in Reactions . YouTube. [Link]

-

Electrostatic Potential Maps and Bond Polarity - Organic Chemistry . YouTube. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]